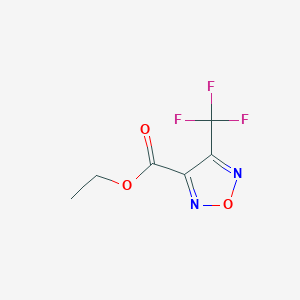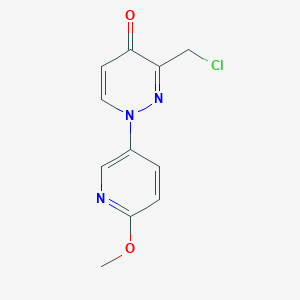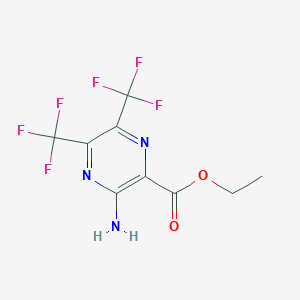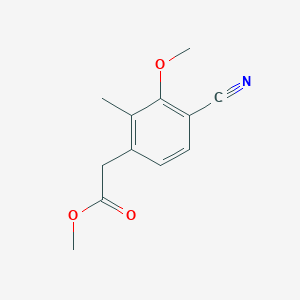
(2-Ethoxy-4-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxy-4-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method is the nitration of ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitroethoxybenzene is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.
化学反应分析
Types of Reactions
(2-Ethoxy-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (2-Ethoxy-4-nitrophenyl)acetic acid.
Reduction: (2-Ethoxy-4-aminophenyl)methanol.
Substitution: (2-Methoxy-4-nitrophenyl)methanol.
科学研究应用
(2-Ethoxy-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its functional groups that can undergo further chemical modifications.
作用机制
The mechanism of action of (2-Ethoxy-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methanol groups may also contribute to the compound’s solubility and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
(2-Methoxy-4-nitrophenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-4-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-Ethoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(2-Ethoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group offers increased lipophilicity compared to the methoxy group, potentially enhancing its interaction with hydrophobic biological targets. The nitro group provides a site for reduction reactions, leading to the formation of biologically active intermediates.
属性
CAS 编号 |
10473-47-9 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
(2-ethoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 |
InChI 键 |
LDIYSOPBNFWUIH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)

![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)


![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)



![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)

